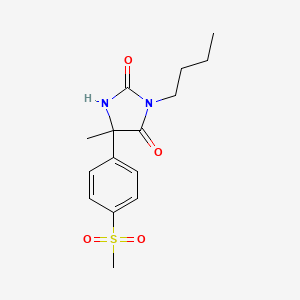
3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione is a synthetic organic compound belonging to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes a butyl group, a methanesulfonylphenyl group, and a methyl group attached to an imidazolidine-2,4-dione core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidine Core: The imidazolidine-2,4-dione core can be synthesized through the reaction of urea with an appropriate diketone under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Methanesulfonylphenyl Group: The methanesulfonylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl derivative reacts with a methanesulfonyl chloride in the presence of a base like triethylamine.
Methylation: The final methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the methanesulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted imidazolidinediones with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butyl-5-phenyl-5-methylimidazolidine-2,4-dione: Lacks the methanesulfonyl group, which may result in different biological activities.
3-Butyl-5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione: Contains a chlorophenyl group instead of a methanesulfonylphenyl group, leading to variations in chemical reactivity and biological properties.
Uniqueness
The presence of the methanesulfonylphenyl group in 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1197950-07-4 |
|---|---|
Molekularformel |
C15H20N2O4S |
Molekulargewicht |
324.4 |
IUPAC-Name |
3-butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O4S/c1-4-5-10-17-13(18)15(2,16-14(17)19)11-6-8-12(9-7-11)22(3,20)21/h6-9H,4-5,10H2,1-3H3,(H,16,19) |
InChI-Schlüssel |
BBPBTLWKMNOSQO-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)S(=O)(=O)C |
Kanonische SMILES |
CCCCN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















